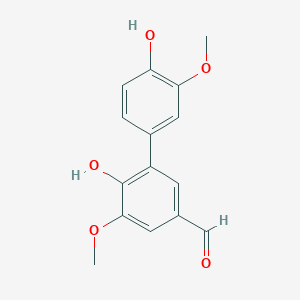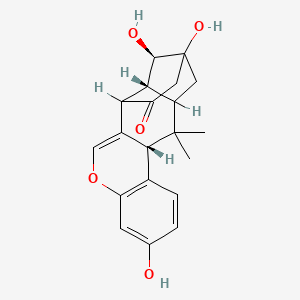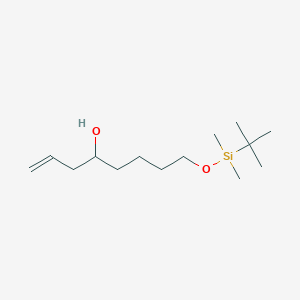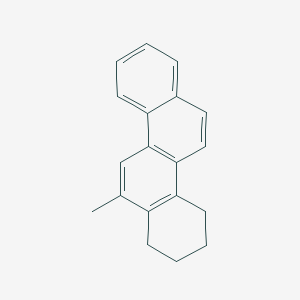
Amiodarone-d10 Chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amiodarone-d10 Hydrochloride, also known as Amiodarone-d10 Hydrochloride, is a useful research compound. Its molecular formula is C₂₅H₁₉D₁₀I₂NO₃·HCl and its molecular weight is 655.373646. The purity is usually 95%.
BenchChem offers high-quality Amiodarone-d10 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amiodarone-d10 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement des tachyarythmies ventriculaires
L'amiodarone est un médicament prometteur dans le traitement des tachyarythmies ventriculaires menaçant le pronostic vital chez les patients atteints d'une maladie cardiaque structurelle significative {svg_1}. Il inhibe à la fois les courants entrants et sortants, supprimant l'excitabilité et la conductivité des tissus cardiaques {svg_2}.
Mécanismes d'action ionique et cellulaire
L'amiodarone possède des profils pharmacologiques complexes et agit sur plusieurs cibles moléculaires {svg_3}. Il inhibe les courants entrants de sodium et de calcium (INa, ICa) de manière dépendante de l'utilisation et de la tension {svg_4}. Il inhibe également les courants des canaux potassiques dépendants de la tension et des ligands (IK, IK,Na, IK,ACh) à des niveaux thérapeutiques de concentrations médicamenteuses {svg_5}.
Prolongation de la durée du potentiel d'action (PDA)
L'effet majeur et constant à long terme du médicament est une prolongation modérée de la PDA avec une dépendance minimale à la fréquence {svg_6}. Cette prolongation est probablement due à une diminution de la densité de courant de IK et Ito {svg_7}.
Modulation de l'expression des gènes des canaux potassiques
Il a été démontré que l'amiodarone chronique provoque une régulation négative de l'ARN messager (ARNm) Kv1.5 dans les cœurs de rats, suggérant une modulation induite par les médicaments de l'expression des gènes des canaux potassiques {svg_8}.
Antagonisme de l'action de la triiodothyronine (T3)
L'amiodarone et la déséthylamiodarone pourraient antagoniser l'action de la triiodothyronine (T3) sur le cœur au niveau cellulaire ou subcellulaire, conduisant à une ressemblance phénotypique du traitement à long terme par l'amiodarone et de l'hypothyroïdie {svg_9}.
Biodisponibilité accrue grâce aux nanocristaux
La solubilité de saturation, le profil de dissolution et la biodisponibilité orale du chlorhydrate d'amiodarone (AMH), un médicament hautement lipophile, peuvent être améliorés en développant des nanocristaux d'AMH (AMH-NC) recouverts de stabilisateur (Pluronic F-127) par une combinaison de techniques de précipitation antisolvant et d'homogénéisation {svg_10}.
Traitement de la fibrillation auriculaire et des arythmies ventriculaires: Le chlorhydrate d'amiodarone est un médicament antiarythmique, dont l'efficacité est prouvée dans la prévention et le traitement de nombreuses arythmies, en particulier la fibrillation auriculaire, ou les arythmies ventriculaires {svg_11}.
Mécanisme D'action
Target of Action
Amiodarone-d10 Hydrochloride primarily targets the ATP-sensitive potassium channel . This channel plays a crucial role in the repolarization of the heart muscle during the third phase of the cardiac action potential .
Mode of Action
Amiodarone-d10 Hydrochloride is a class III anti-arrhythmic drug . It works by blocking the potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential . As a result, Amiodarone-d10 Hydrochloride increases the duration of the action potential as well as the effective refractory period for cardiac cells .
Biochemical Pathways
Amiodarone-d10 Hydrochloride affects multiple biochemical pathways. It inhibits both inward and outward currents . The inhibition of inward sodium and calcium currents (INa, ICa) is enhanced in a use- and voltage-dependent manner, resulting in suppression of excitability and conductivity of cardiac tissues . Both voltage- and ligand-gated potassium channel currents (IK, IK,Na, IK,ACh) are also inhibited at therapeutic levels of drug concentrations .
Pharmacokinetics
Amiodarone-d10 Hydrochloride exhibits complex pharmacokinetics. It accumulates in tissue and is only very slowly eliminated . The clearance of Amiodarone after intravenous administration in patients with ventricular fibrillation and ventricular tachycardia ranged from 220 to 440 ml/hr/kg . Another study determined that the total body clearance of Amiodarone varies from 0.10 to 0.77 L/min after one intravenous dose .
Result of Action
The major and consistent long-term effect of Amiodarone-d10 Hydrochloride is a moderate prolongation of the action potential duration (APD) with minimal frequency dependence . This prolongation is most likely due to a decrease in the current density of IK and Ito . Chronic Amiodarone was shown to cause a down-regulation of Kv1.5 messenger ribonucleic acid (mRNA) in rat hearts, suggesting a drug-induced modulation of potassium-channel gene expression .
Action Environment
The action of Amiodarone-d10 Hydrochloride can be influenced by environmental factors. Tissue accumulation of Amiodarone and its active metabolite (desethylamiodarone) may modulate the chronic effects, causing variable suppression of excitability and conductivity of the heart through the direct effects of the compounds retained at the sites of action . Amiodarone and desethylamiodarone could antagonize triiodothyronine (T3) action on the heart at cellular or subcellular levels, leading to phenotypic resemblance of long-term Amiodarone treatment and hypothyroidism .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Amiodarone-d10 Hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of ion channels in cardiac cells. It interacts with several enzymes, proteins, and other biomolecules. For instance, it inhibits the potassium channels responsible for repolarization of the heart muscle during the third phase of the cardiac action potential . Additionally, Amiodarone-d10 Hydrochloride interacts with sodium and calcium channels, as well as beta and alpha adrenergic receptors . These interactions result in the prolongation of the action potential duration and the effective refractory period for cardiac cells, thereby stabilizing cardiac rhythm.
Cellular Effects
Amiodarone-d10 Hydrochloride exerts various effects on different types of cells and cellular processes. In cardiac cells, it influences cell function by blocking potassium, sodium, and calcium channels, which affects the depolarization and repolarization phases of the cardiac action potential . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For example, long-term use of Amiodarone-d10 Hydrochloride has been associated with changes in thyroid hormone metabolism, leading to alterations in gene expression related to thyroid function . Furthermore, it can cause cellular toxicity, particularly in the liver and lungs, due to its accumulation in these tissues .
Molecular Mechanism
The molecular mechanism of action of Amiodarone-d10 Hydrochloride involves multiple pathways. Primarily, it blocks potassium currents, which prolongs the repolarization phase of the cardiac action potential . It also inhibits inward sodium and calcium currents in a use- and voltage-dependent manner, resulting in the suppression of excitability and conductivity of cardiac tissues . Additionally, Amiodarone-d10 Hydrochloride can modulate gene expression by down-regulating potassium-channel gene expression, such as Kv1.5 messenger ribonucleic acid (mRNA) in rat hearts . This modulation leads to a decrease in the current density of potassium channels, further contributing to its antiarrhythmic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amiodarone-d10 Hydrochloride change over time. The compound has a long half-life, ranging from 25 to 100 days, which results in prolonged effects even after discontinuation . Its stability and degradation are influenced by storage conditions, with studies showing that it remains stable for up to 90 days when stored in amber glass bottles at room temperature . Long-term use of Amiodarone-d10 Hydrochloride can lead to tissue accumulation, particularly in the liver, lungs, and thyroid, causing chronic toxicity .
Dosage Effects in Animal Models
The effects of Amiodarone-d10 Hydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively manages arrhythmias without significant adverse effects . At higher doses, it can cause toxicity, including pulmonary fibrosis and liver damage . Studies have shown that the onset, peak, and duration of hypoglycemia are significantly increased when Amiodarone-d10 Hydrochloride is administered in combination with other drugs, indicating the need for careful dosage monitoring .
Metabolic Pathways
Amiodarone-d10 Hydrochloride is metabolized primarily in the liver, where it undergoes dealkylation to form its major metabolite, desethylamiodarone . This metabolite retains antiarrhythmic properties and contributes to the overall pharmacological effects of the compound. The metabolism of Amiodarone-d10 Hydrochloride can be influenced by other drugs, such as grapefruit juice, which inhibits its metabolism and leads to elevated drug levels . Additionally, chronic administration of Amiodarone-d10 Hydrochloride can modulate the expression of genes involved in potassium-channel regulation .
Transport and Distribution
Amiodarone-d10 Hydrochloride is highly protein-bound, with approximately 97% of the drug bound to plasma proteins . It has a large volume of distribution, indicating extensive tissue accumulation. The compound is transported within cells and tissues via passive diffusion and active transport mechanisms. It readily accumulates in tissues such as the liver, lungs, and thyroid, where it can exert its pharmacological and toxic effects . The distribution of Amiodarone-d10 Hydrochloride is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of Amiodarone-d10 Hydrochloride is primarily within the lysosomes and mitochondria of cells . This localization is facilitated by its lipophilic nature and the presence of targeting signals that direct it to specific compartments. Within the lysosomes, Amiodarone-d10 Hydrochloride can cause phospholipid accumulation, leading to cellular toxicity . In the mitochondria, it can disrupt mitochondrial function and energy production, contributing to its adverse effects on cellular metabolism .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Amiodarone-d10 Hydrochloride involves the conversion of Amiodarone-d10 to its hydrochloride salt form.", "Starting Materials": [ "Amiodarone-d10", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Amiodarone-d10 is dissolved in methanol.", "Hydrochloric acid is added to the solution to form Amiodarone-d10 Hydrochloride.", "The solution is then neutralized with sodium hydroxide.", "The resulting solid is filtered and washed with water.", "The product is dried and collected." ] } | |
Numéro CAS |
1261393-77-4 |
Formule moléculaire |
C₂₅H₁₉D₁₀I₂NO₃·HCl |
Poids moléculaire |
655.373646 |
Synonymes |
2-butyl-3-benzofuranyl 4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl Ketone-d10; 2-Butyl-3-[3,5-diiodo-4-(2-diethylaminoethoxy)benzoyl]benzofuran-d10; 2-Butyl-3-benzofuranyl p-[(2-diethylamino)ethoxy]-m,m-diiodophenyl keto |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)


